molecular formula C20H17FN4O3S2 B2937424 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 950470-68-5

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2937424
CAS No.: 950470-68-5
M. Wt: 444.5
InChI Key: DBBYEQPBSZJYPO-UHFFFAOYSA-N
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Description

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound featuring a unique structure that combines elements of benzo[c]pyrimido[4,5-e][1,2]thiazine and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions

    Formation of the Benzo[c]pyrimido[4,5-e][1,2]thiazine Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonyl compound with thiols or thioethers.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand or catalyst in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Polymer Science: Can be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]pyrimido[4,5-e][1,2]thiazine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenylacetamides: Compounds with similar acetamide groups but different aromatic systems.

Uniqueness

The combination of the benzo[c]pyrimido[4,5-e][1,2]thiazine core with the ethyl and fluorophenyl groups makes this compound unique. This specific arrangement of functional groups can result in distinct chemical and biological properties, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S2/c1-2-25-16-10-6-3-7-13(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-15-9-5-4-8-14(15)21/h3-11H,2,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBYEQPBSZJYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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